1-(4-fluorophenyl)-4-(pyrrolidin-1-ylcarbonyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole
Overview
Description
1-(4-fluorophenyl)-4-(pyrrolidin-1-ylcarbonyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinylcarbonyl group, and a pyrrolyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-(pyrrolidin-1-ylcarbonyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.
Attachment of the Pyrrolidinylcarbonyl Group: The pyrrolidinylcarbonyl group can be introduced through an amide coupling reaction. This typically involves the reaction of a carboxylic acid derivative with a pyrrolidine derivative in the presence of a coupling agent such as EDCI or DCC.
Introduction of the Pyrrolyl Group: The pyrrolyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyrrole derivative and a suitable boronic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-(pyrrolidin-1-ylcarbonyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Coupling Reactions: Palladium catalysts, boronic acids, suitable solvents, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-fluorophenyl)-4-(pyrrolidin-1-ylcarbonyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-(pyrrolidin-1-ylcarbonyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4-(pyrrolidin-1-ylcarbonyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole
- 1-(4-bromophenyl)-4-(pyrrolidin-1-ylcarbonyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole
- 1-(4-methylphenyl)-4-(pyrrolidin-1-ylcarbonyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole
Uniqueness
1-(4-fluorophenyl)-4-(pyrrolidin-1-ylcarbonyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness can influence its binding affinity, selectivity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c19-14-5-7-15(8-6-14)23-17(21-9-1-2-10-21)16(13-20-23)18(24)22-11-3-4-12-22/h1-2,5-10,13H,3-4,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLDMXNGMFSKER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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